4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile
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Description
4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile is a chemical compound with the molecular formula C12H10N2O3 . It is used in various chemical reactions and has several biological activities .
Synthesis Analysis
The synthesis of 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile involves several steps. The molecular formula is C12H10N2O3 and the molecular weight is 230.223 g/mol . The synthesis reference can be found in the Journal of Medicinal Chemistry .Molecular Structure Analysis
The molecular structure of 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile is represented by the SMILES notation: COC1=CC(=C2C(=C(C=NC2=C1)C#N)O)OC .Scientific Research Applications
Corrosion Inhibition
4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile and its derivatives have been investigated for their corrosion inhibition properties. Studies have shown that these compounds effectively inhibit corrosion of metals such as iron and mild steel. For instance, research demonstrates their effectiveness in corrosion mitigation through adsorption on metal surfaces, significantly reducing corrosion rates in various environments (Erdoğan et al., 2017), (Singh et al., 2016).
Synthesis of Heterocyclic Compounds
These quinoline derivatives play a crucial role in the synthesis of various heterocyclic compounds. The derivatives are used in different synthetic pathways, leading to the formation of compounds with potential applications in medicinal chemistry and material science (Gomaa, 2003), (Bremner & Winzenberg, 1986).
Fluorescence Applications
These compounds have shown potential in fluorescence applications. Studies have found that certain derivatives exhibit high fluorescence quantum yields and stability, making them candidates for use as fluorescence standards and in bioimaging (Ahvale et al., 2008).
Organic Light Emitting Diodes (OLEDs)
Derivatives of 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile have been utilized in the development of organic light emitting diodes (OLEDs). They serve as emissive and electron transport materials in OLEDs, demonstrating good efficiency and stability (Kumar et al., 2014).
Facile Synthesis of Complex Molecules
These quinoline derivatives are instrumental in the facile synthesis of complex molecules, enabling the development of new compounds with diverse applications (Elkholy & Morsy, 2006), (Wang et al., 2004).
properties
IUPAC Name |
5,7-dimethoxy-4-oxo-1H-quinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-16-8-3-9-11(10(4-8)17-2)12(15)7(5-13)6-14-9/h3-4,6H,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULJFGGTQMATOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C(=CN2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444761 |
Source
|
Record name | 4-hydroxy-5,7-dimethoxyquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile | |
CAS RN |
331662-65-8 |
Source
|
Record name | 1,4-Dihydro-5,7-dimethoxy-4-oxo-3-quinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331662-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-hydroxy-5,7-dimethoxyquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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